molecular formula C15H14ClNO2 B3461642 3-chloro-N-(3-methoxyphenyl)-4-methylbenzamide

3-chloro-N-(3-methoxyphenyl)-4-methylbenzamide

Cat. No.: B3461642
M. Wt: 275.73 g/mol
InChI Key: KYHHURUAMMUDOY-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-(3-methoxyphenyl)-4-methylbenzamide” is a chemical compound with a molecular weight of 248.11 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C10H11Cl2NO2 . The InChI key, which is a unique identifier for the compound, is INNNKGKVOJVVKN-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 213.66 . The compound’s InChI Code is 1S/C10H11Cl2NO2/c1-15-9-6-7 (2-3-8 (9)12)13-10 (14)4-5-11/h2-3,6H,4-5H2,1H3, (H,13,14) .

Mechanism of Action

The mechanism of action for “3-chloro-N-(3-methoxyphenyl)-4-methylbenzamide” is not specified in the sources I found. It’s important to note that the mechanism of action would depend on the specific biological or chemical context in which the compound is used .

Properties

IUPAC Name

3-chloro-N-(3-methoxyphenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-10-6-7-11(8-14(10)16)15(18)17-12-4-3-5-13(9-12)19-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHHURUAMMUDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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